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Compound of Interest

5-Methyl-2-(methylthio)pyrimidin-
4(3H)-one

Cat. No.: B1295897

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot synthesis of 4-
pyrimidone-2-thioethers, a critical scaffold in medicinal chemistry. The synthesis involves a
convenient and efficient base/acid-mediated condensation of S-alkylisothioureas with 3-
ketoesters. This method offers significant advantages, including mild reaction conditions, high
yields, broad functional group tolerance, and scalability, making it a valuable tool for drug
discovery and development. A key application of this methodology is the large-scale synthesis
of an intermediate for adagrasib, a potent KRASG12C inhibitor.[1][2][3][4]

Introduction

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically
active compounds and natural products.[1][4] Specifically, 4-pyrimidone-2-thioethers serve as
versatile synthetic intermediates, enabling regioselective functionalization at the 2-position,
which is crucial for the synthesis of complex molecules.[1][4] Traditional methods for
synthesizing these compounds often involve multiple steps, harsh reaction conditions, and the
use of pungent thiols, which can lead to side product formation and complicated workups.[1]
The one-pot synthesis described herein circumvents these issues by employing a sequential
base- and acid-mediated condensation of readily available S-alkylisothioureas and 3-
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ketoesters.[1][2][3][5] This approach has been successfully applied to the gram-scale synthesis
of a key intermediate for adagrasib, a targeted cancer therapeutic.[1][3][4]

Reaction Mechanism

The proposed reaction mechanism proceeds in two stages. In the first stage, under basic
conditions, the S-alkylisothiourea condenses with the -ketoester to form an intermediate,
which then cyclizes. In the second stage, the addition of a strong acid facilitates dehydration
and aromatization to yield the final 4-pyrimidone-2-thioether product.[1]

Stage 1: Base-Mediated Condensation and Cyclization
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Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocols

General Protocol for the One-Pot Synthesis of 4-
Pyrimidone-2-Thioethers

Materials:
» [B-ketoester (1.0 equiv)
o S-alkylisothiourea salt (1.1 equiv)

e Base (e.g., DIPEA, 1.1 equiv)
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e Solvent (e.g., 2-MeTHF)

e Acid (e.g., TfOH, 1.0 equiv)
Procedure:

Stage 1 (Base-mediated condensation):

e To a solution of the [3-ketoester in 2-MeTHF, add the S-alkylisothiourea salt and the base at O
°C.

 Stir the reaction mixture at 0 °C for 3 hours.
Stage 2 (Acid-mediated dehydration):
» To the reaction mixture from Stage 1, add the acid.

o Warm the mixture to 50 °C and stir for 3-5 hours, monitoring the reaction progress by a
suitable method (e.g., HPLC).

o Upon completion, perform an appropriate workup and purification to isolate the desired 4-
pyrimidone-2-thioether.

Large-Scale Synthesis of Adagrasib Intermediate

This protocol demonstrates the scalability of the one-pot synthesis for a key intermediate of the
KRASG12C inhibitor, adagrasib.

Procedure: The synthesis was successfully performed on a 200-gram scale, achieving a 92%
yield and 99.7% purity.[1] The general protocol was adapted for the larger scale, highlighting
the robustness of this method for pharmaceutical manufacturing.

Data Presentation
Optimization of Reaction Conditions

The reaction conditions were optimized using a model reaction between a 3-ketoester and S-
methylisothiouronium salts. The choice of base and acid was found to be crucial for achieving
high conversion and yield.
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S-
Methylis Base Acid Temper
. ) Convers
Entry othiour (1.1 (1.0 Solvent  ature Time (h) .
. . . ion (%)
onium equiv) equiv) (°C)
Salt
1 lodide DIPEA TfOH 2-MeTHF 50 5 >99
2 Sulfate DIPEA TfOH 2-MeTHF 50 5 85
3 Chloride DIPEA TfOH 2-MeTHF 50 5 70
4 lodide TEA TfOH 2-MeTHF 50 5 >99
5 lodide DIPEA MsOH 2-MeTHF 50 5 95
6 lodide DIPEA HCI 2-MeTHF 50 5 a0
7 lodide DIPEA TFA 2-MeTHF 50 5 92
_ Acetic
8 lodide DIPEA Acid 2-MeTHF 50 5 <10
Ci

Data adapted from a representative study.[1] Conversion was determined by HPLC area
percentage.

Key Findings from Optimization:

o Counter-ion of S-alkylisothiourea: The iodide salt provided the best results due to its higher
solubility.[1]

o Base: Both DIPEA and TEA were effective bases for the initial condensation.[1]

e Acid: Strong acids like TfOH, MsOH, HCI, and TFA were necessary for the dehydration step.
Acetic acid was not strong enough to drive the reaction to completion. TfOH was optimal as it
did not lead to the formation of gummy byproducts during workup. [cite:

o Temperature: The reaction is optimally performed at 50 °C for the acid-mediated stage.[1]

Substrate Scope and Yields

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubs.rsc.org/en/content/articlepdf/2024/ra/d4ra00039k
https://pubs.rsc.org/en/content/articlepdf/2024/ra/d4ra00039k
https://pubs.rsc.org/en/content/articlepdf/2024/ra/d4ra00039k
https://pubs.rsc.org/en/content/articlepdf/2024/ra/d4ra00039k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

The optimized one-pot procedure was applied to a variety of 3-ketoesters and S-

alkylisothioureas, demonstrating broad substrate scope and good to excellent yields.

Product R* R? R® Yield (%)
3a Me Et Me 92
3b Me Et Et 90
3c Me Et Bn 88
3d Ph Et Me 85
3e 4-F-Ph Et Me 87
af 4-Cl-Ph Et Me 89
39 2-Thienyl Et Me 82

This table represents a selection of synthesized compounds and their isolated yields.

Workflow Diagram
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Caption: Experimental workflow for the one-pot synthesis.

Conclusion

The one-pot synthesis of 4-pyrimidone-2-thioethers using S-alkylisothiourea and (3-ketoesters
offers a highly efficient, scalable, and versatile method for accessing this important class of
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compounds.[1] The mild reaction conditions and broad functional group tolerance make it an
attractive approach for applications in medicinal chemistry and drug development. The
successful gram-scale synthesis of a key adagrasib intermediate underscores the industrial
applicability of this protocol.[1] This methodology simplifies access to densely functionalized
pyrimidines, thereby facilitating the discovery of new pyrimidine-containing therapeutic agents.
[1]: 1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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